Selenocystine

Catalog No.
S542931
CAS No.
29621-88-3
M.F
C6H12N2O4Se2
M. Wt
334.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenocystine

CAS Number

29621-88-3

Product Name

Selenocystine

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid

Molecular Formula

C6H12N2O4Se2

Molecular Weight

334.11 g/mol

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1

InChI Key

JULROCUWKLNBSN-IMJSIDKUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

selenocystine, selenocystine, (D)-isomer, selenocystine, (DL)-isomer, selenocystine, (L)-isomer

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N

The exact mass of the compound L-Selenocystine is 335.9128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organoselenium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selenocystine (CAS 29621-88-3) is a diselenide-bridged amino acid that serves as the oxidized, stable dimer of the highly reactive amino acid selenocysteine . In industrial and research procurement, it is primarily sourced as a highly bioavailable, redox-active selenium delivery vehicle for cell culture media, enzymatic assays, and solid-phase peptide synthesis . Unlike its sulfur counterpart, cystine, selenocystine possesses a significantly lower redox potential, allowing it to be rapidly reduced by intracellular thiols and disulfide reductases into monomeric selenocysteine . This controlled intracellular reduction makes it an optimal precursor for the biosynthesis of critical selenoenzymes, such as glutathione peroxidase (GPx) and thioredoxin reductase, providing a stable, weighable solid that circumvents the extreme air-sensitivity of monomeric selenocysteine .

Substituting Selenocystine with cheaper or more common alternatives fundamentally alters cellular metabolism and redox chemistry. Replacing it with its sulfur analog, cystine, eliminates the unique catalytic electron-transfer capabilities dictated by the weaker Se-Se and Se-H bonds, rendering the substituted material useless for GPx-mimetic applications or true selenoprotein synthesis [1]. If inorganic sodium selenite is used as a substitute, buyers must account for a completely different cellular uptake mechanism; selenite bypasses the xCT (SLC7A11) antiporter and often induces acute oxidative stress and cytotoxicity at much lower concentrations [2]. Conversely, substituting with organic L-selenomethionine results in non-specific, random incorporation into proteins in place of methionine, which sequesters the selenium and drastically reduces its availability for the targeted enzymatic cleavage required to synthesize functional glutathione peroxidase[1].

Superior Glutathione Peroxidase (GPx) Induction vs. Common Selenium Sources

When formulating media or supplements for selenoprotein expression, the choice of selenium precursor dictates the yield of active enzyme. In V79 cell models, L-selenocystine demonstrated vastly superior bioavailability for specific enzymatic integration compared to both organic and inorganic benchmarks. At 30 μM, L-selenocystine produced a 4.2-fold increase in GPx activity[1]. In contrast, L-selenomethionine only achieved a 1.8-fold increase due to non-specific protein sequestration, and sodium selenite peaked at a 2.2-fold increase at 15 μM before causing a sharp decrease in activity due to acute cytotoxicity [1].

Evidence DimensionFold-increase in Glutathione Peroxidase (GPx) activity
Target Compound Data4.2-fold increase (at 30 μM)
Comparator Or BaselineL-Selenomethionine (1.8-fold) and Sodium Selenite (2.2-fold peak at 15 μM)
Quantified Difference2.3x higher GPx induction than selenomethionine; nearly 2x higher than selenite without the associated acute cytotoxicity drop-off.
ConditionsCultured V79 cells, measured via cellular selenium-dependent GPx activity assay.

Procuring selenocystine ensures maximum targeted selenoprotein synthesis and enzyme activity without the off-target toxicity and non-specific sequestering seen with cheaper selenium supplements.

Catalytic Redox Potential and Bond Dissociation Energy vs. Cystine

For applications requiring electron transfer or redox catalysis, selenocystine cannot be substituted by cystine due to fundamental thermodynamic differences. The standard electrode potential of the selenocysteinyl/selenocysteine couple is +0.43 V at pH 7, which is nearly 0.5 V lower than the cysteinyl/cysteine couple (+0.92 V at pH 7)[1]. Furthermore, the bond dissociation energy (BDE) of the Se-H bond formed upon reduction is approximately 310 kJ/mol, significantly weaker than the S-H bond in cysteine (365 kJ/mol) [1]. This allows selenocystine derivatives to mediate one-electron reductions by two-electron reductants, a catalytic feat impossible for sulfur analogs.

Evidence DimensionStandard electrode potential (pH 7) and Bond Dissociation Energy (BDE)
Target Compound DataE°' = +0.43 V; Se-H BDE = ~310 kJ/mol
Comparator Or BaselineCystine/Cysteine: E°' = +0.92 V; S-H BDE = ~365 kJ/mol
Quantified Difference0.49 V lower redox potential and 55 kJ/mol weaker bond dissociation energy.
ConditionsElectrochemical measurement at pH 7; thermodynamic calculation of bond dissociation.

Buyers sourcing materials for redox mimetics, biosensors, or specialized electron-transfer catalysts must select selenocystine, as cystine lacks the thermodynamic profile to catalyze these specific reactions.

GPX4 Rescue Efficacy in Cysteine-Depleted Environments

In specialized cell culture models, particularly those studying ferroptosis or utilizing cysteine-free media, the cellular uptake pathway of the selenium source is critical. Research demonstrates that in cysteine-free media (which depletes cellular reducing capacity), supplementing with L-selenocystine at 100 nM successfully rescues GPX4 and GPX1 expression via the xCT pathway even in PRDX6 knockout cells [1]. In stark contrast, sodium selenite supplementation completely fails to rescue GPX4 expression under these exact same depleted conditions, rendering it an unusable selenium source when intracellular reducing activity is compromised [1].

Evidence DimensionRescue of GPX4 expression in Cys-free media (PRDX6 KO cells)
Target Compound DataSuccessful GPX4 rescue at 100 nM
Comparator Or BaselineSodium selenite (Failed to rescue at up to 100 nM)
Quantified DifferenceAbsolute functional divergence: Selenocystine restores enzyme expression while selenite fails entirely.
ConditionsCysteine-free cell culture media, PRDX6 KO cells, 100 nM supplementation.

For researchers modeling ferroptosis or utilizing highly controlled, depleted media environments, selenocystine is a mandatory procurement item because inorganic selenite cannot utilize the necessary xCT transport mechanisms.

Handling Stability and Precursor Viability vs. Monomeric Selenocysteine

While monomeric selenocysteine is the active biological species, it is highly unstable in ambient air, rapidly oxidizing and complicating accurate dosing and storage. L-Selenocystine (the oxidized dimer) solves this manufacturability flaw. Commercial L-Selenocystine maintains chemical stability for weeks at ambient temperatures during shipping and remains stable for months to years when stored at -20°C . Upon introduction to biological systems or reducing agents (like DTT or GSH), the diselenide bond is efficiently cleaved to yield the active monomer .

Evidence DimensionShelf-life and oxidative stability
Target Compound DataStable for weeks at room temperature; months/years at -20°C
Comparator Or BaselineMonomeric Selenocysteine (Rapidly oxidizes in air, highly unstable)
Quantified DifferenceTransition from an unmanageable, highly reactive monomer to a commercially stable, weighable solid dimer.
ConditionsStandard ambient shipping and laboratory cold storage.

Procurement teams must purchase the dimerized form (selenocystine) rather than the monomer to ensure inventory longevity, reproducible assay dosing, and avoidance of rapid degradation.

Serum-Free Cell Culture Media Formulation

Because L-selenocystine provides superior, targeted induction of glutathione peroxidase (GPx) compared to selenomethionine and avoids the acute cytotoxicity spikes of sodium selenite, it is the preferred organic selenium supplement for advanced, serum-free mammalian cell culture media[1].

Ferroptosis and xCT Antiporter Modeling

Given its specific uptake via the SLC7A11/xCT antiporter and its ability to rescue GPX4 expression in cysteine-depleted environments where selenite fails, selenocystine is a critical reagent for oncology and neurodegeneration researchers studying ferroptosis and cellular selenium mobilization[2].

Redox Catalysis and GPx-Mimetic Development

Due to its remarkably low redox potential (+0.43 V at pH 7) and weak Se-H bond dissociation energy compared to cystine, selenocystine is utilized as a core building block or benchmark in the development of low-molecular-weight GPx mimetics and electron-transfer catalysts[3].

Solid-Phase Peptide Synthesis (SPPS) of Selenoproteins

As a stable, weighable solid that resists the rapid ambient oxidation seen in monomeric selenocysteine, L-selenocystine is procured as the standard precursor for synthesizing custom seleno-peptides, where the diselenide bond can be selectively reduced post-cleavage .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

335.91275 Da

Monoisotopic Mass

335.91275 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

261B157KR8
493154PTZ7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

29621-88-3

Wikipedia

Selenocystine

Dates

Last modified: 08-15-2023
1: Uehara W, Yoshida S, Emaya Y, Fuchigami T, Haratake M, Nakayama M. Selenoprotein L-inspired nano-vesicular peroxidase mimics based on amphiphilic diselenides. Colloids Surf B Biointerfaces. 2018 Feb 1;162:172-178. doi: 10.1016/j.colsurfb.2017.11.063. Epub 2017 Nov 26. PubMed PMID: 29190468.
2: Puy-Llovera J, Pérez-Ràfols C, Serrano N, Díaz-Cruz JM, Ariño C, Esteban M. Selenocystine modified screen-printed electrode as an alternative sensor for the voltammetric determination of metal ions. Talanta. 2017 Dec 1;175:501-506. doi: 10.1016/j.talanta.2017.07.089. Epub 2017 Jul 29. PubMed PMID: 28842024.
3: Yang Z, Lu L, Kiely CJ, Berger BW, McIntosh S. Single Enzyme Direct Biomineralization of CdSe and CdSe-CdS Core-Shell Quantum Dots. ACS Appl Mater Interfaces. 2017 Apr 19;9(15):13430-13439. doi: 10.1021/acsami.7b00133. Epub 2017 Apr 5. PubMed PMID: 28358193.
4: Ono K, Jung M, Zhang T, Tsutsuki H, Sezaki H, Ihara H, Wei FY, Tomizawa K, Akaike T, Sawa T. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Free Radic Biol Med. 2017 May;106:69-79. doi: 10.1016/j.freeradbiomed.2017.02.023. Epub 2017 Feb 9. PubMed PMID: 28189853.
5: Fan Y, Pan X, Wang K, Wu S, Han H, Yang P, Luo R, Wang H, Huang N, Tan W, Weng Y. Influence of chirality on catalytic generation of nitric oxide and platelet behavior on selenocystine immobilized TiO2 films. Colloids Surf B Biointerfaces. 2016 Sep 1;145:122-129. doi: 10.1016/j.colsurfb.2016.04.043. Epub 2016 Apr 26. PubMed PMID: 27153116; PubMed Central PMCID: PMC4947556.
6: Humann-Ziehank E, Ganter M, Michalke B. Selenium speciation in paired serum and cerebrospinal fluid samples of sheep. J Trace Elem Med Biol. 2016 Jan;33:14-20. doi: 10.1016/j.jtemb.2015.07.010. Epub 2015 Aug 1. PubMed PMID: 26653738.
7: Struppe J, Zhang Y, Rozovsky S. (77)Se chemical shift tensor of L-selenocystine: experimental NMR measurements and quantum chemical investigations of structural effects. J Phys Chem B. 2015 Mar 5;119(9):3643-50. doi: 10.1021/jp510857s. Epub 2015 Feb 18. PubMed PMID: 25654666; PubMed Central PMCID: PMC4581879.
8: Deutch CE, Spahija I, Wagner CE. Susceptibility of Escherichia coli to the toxic L-proline analogue L-selenaproline is dependent on two L-cystine transport systems. J Appl Microbiol. 2014 Nov;117(5):1487-99. doi: 10.1111/jam.12623. Epub 2014 Sep 13. PubMed PMID: 25139244.
9: Hladun KR, Kaftanoglu O, Parker DR, Tran KD, Trumble JT. Effects of selenium on development, survival, and accumulation in the honeybee (Apis mellifera L.). Environ Toxicol Chem. 2013 Nov;32(11):2584-92. doi: 10.1002/etc.2357. Epub 2013 Oct 3. PubMed PMID: 24115124.
10: Zembrzuska J, Matusiewicz H, Polkowska-Motrenko H, Chajduk E. Simultaneous quantitation and identification of organic and inorganic selenium in diet supplements by liquid chromatography with tandem mass spectrometry. Food Chem. 2014 Jan 1;142:178-87. doi: 10.1016/j.foodchem.2013.05.004. Epub 2013 May 16. PubMed PMID: 24001829.
11: Franz ED, Wiramanaden CI, Gallego-Gallegos M, Tse JJ, Phibbs J, Janz DM, Pickering IJ, Liber K. An in situ assessment of selenium bioaccumulation from water-, sediment-, and dietary-exposure pathways using caged Chironomus dilutus larvae. Environ Toxicol Chem. 2013 Dec;32(12):2836-48. doi: 10.1002/etc.2382. PubMed PMID: 23996699.
12: Freeman JL, Marcus MA, Fakra SC, Devonshire J, McGrath SP, Quinn CF, Pilon-Smits EA. Selenium hyperaccumulator plants Stanleya pinnata and Astragalus bisulcatus are colonized by Se-resistant, Se-excluding wasp and beetle seed herbivores. PLoS One. 2012;7(12):e50516. doi: 10.1371/journal.pone.0050516. Epub 2012 Dec 3. PubMed PMID: 23226523; PubMed Central PMCID: PMC3513300.
13: Suzuki T, Sturgeon RE, Zheng C, Hioki A, Nakazato T, Tao H. Influence of speciation on the response from selenium to UV-photochemical vapor generation. Anal Sci. 2012;28(8):807-11. PubMed PMID: 22878637.
14: Tabei Y, Era M, Ogawa A, Ninomiya J, Kawano T, Morita H. Selenium cannot substitute for sulfur in cell density-independent bioluminescence in Vibrio fischeri. J Basic Microbiol. 2013 Feb;53(2):175-80. doi: 10.1002/jobm.201100578. Epub 2012 Jun 26. PubMed PMID: 22733648.
15: Huang SS, Strathe AB, Wang WF, Deng DF, Fadel JG, Hung SS. Selenocompounds in juvenile white sturgeon: evaluating blood, tissue, and urine selenium concentrations after a single oral dose. Aquat Toxicol. 2012 Mar;109:158-65. doi: 10.1016/j.aquatox.2011.12.009. Epub 2011 Dec 16. PubMed PMID: 22226619.
16: Huang SS, Strathe AB, Hung SS, Boston RC, Fadel JG. Selenocompounds in juvenile white sturgeon: estimating absorption, disposition, and elimination of selenium using Bayesian hierarchical modeling. Aquat Toxicol. 2012 Mar;109:150-7. doi: 10.1016/j.aquatox.2011.11.005. Epub 2011 Nov 22. PubMed PMID: 22172476.
17: Bulut H, Moniot S, Licht A, Scheffel F, Gathmann S, Saenger W, Schneider E. Crystal structures of two solute receptors for L-cystine and L-cysteine, respectively, of the human pathogen Neisseria gonorrhoeae. J Mol Biol. 2012 Jan 20;415(3):560-72. doi: 10.1016/j.jmb.2011.11.030. Epub 2011 Nov 23. PubMed PMID: 22138345.
18: Franz ED, Wiramanaden CI, Janz DM, Pickering IJ, Liber K. Selenium bioaccumulation and speciation in Chironomus dilutus exposed to water-borne selenate, selenite, or seleno-DL-methionine. Environ Toxicol Chem. 2011 Oct;30(10):2292-9. doi: 10.1002/etc.624. Epub 2011 Aug 12. PubMed PMID: 21766323.
19: Mechora S, Cuderman P, Stibilj V, Germ M. Distribution of Se and its species in Myriophyllum spicatum and Ceratophyllum demersum growing in water containing Se (VI). Chemosphere. 2011 Sep;84(11):1636-41. doi: 10.1016/j.chemosphere.2011.05.024. Epub 2011 Jun 23. PubMed PMID: 21703659.
20: Wang B, Xie L, Lin Y, Yan Z, Wang L. [Determination of selenium species in food by high performance liquid chromatography with inductively coupled plasma mass spectrometry]. Se Pu. 2011 Mar;29(3):223-7. Chinese. PubMed PMID: 21657051.

Explore Compound Types